molecular formula C30H34ClN2O2RuS B13693935 [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide,chlororuthenium(1+),1-methyl-4-propan-2-ylbenzene

[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide,chlororuthenium(1+),1-methyl-4-propan-2-ylbenzene

Cat. No.: B13693935
M. Wt: 623.2 g/mol
InChI Key: BABSEZBJIPZYQB-UHFFFAOYSA-M
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Description

[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium is a complex organometallic compound This compound features a ruthenium center coordinated with various ligands, including an amino-diphenylethyl group, a methylbenzenesulfonamidato group, and a trimethylbenzene ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The process may include the following steps:

    Ligand Preparation: Synthesis of the amino-diphenylethyl and methylbenzenesulfonamidato ligands.

    Coordination Reaction: Mixing the ligands with a ruthenium precursor, such as ruthenium trichloride, in a suitable solvent like dichloromethane or acetonitrile.

    Purification: The resulting complex is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of such complex compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or oxygen.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various ligands like phosphines or amines; reactions often conducted in inert atmospheres using solvents like dichloromethane.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state species.

Scientific Research Applications

[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium has several scientific research applications:

    Catalysis: Used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium exerts its effects involves coordination to molecular targets such as DNA or proteins. The ruthenium center can form covalent bonds with nucleophilic sites, leading to the disruption of biological processes. This interaction can trigger apoptosis in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium: is compared with other ruthenium-based complexes like:

Uniqueness

The uniqueness of [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium lies in its specific ligand arrangement, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic and medicinal applications compared to other similar compounds.

Properties

Molecular Formula

C30H34ClN2O2RuS

Molecular Weight

623.2 g/mol

IUPAC Name

N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide;chlororuthenium;1,3,5-trimethylbenzene

InChI

InChI=1S/C21H22N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21,23H,22H2,1H3;4-6H,1-3H3;1H;/q;;;+1/p-1

InChI Key

BABSEZBJIPZYQB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru]

Origin of Product

United States

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